Ethyl 2-bromo-5-fluoroisonicotinate
Description
Ethyl 2-bromo-5-fluoroisonicotinate (CAS: 885588-14-7) is a fluorinated and brominated pyridine derivative with an ethyl ester functional group. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where halogenated pyridines are valued for their reactivity and bioactivity. The bromine and fluorine substituents at the 2- and 5-positions of the pyridine ring enhance its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the ethyl ester group influences solubility and reactivity in nucleophilic substitutions .
Properties
IUPAC Name |
ethyl 2-bromo-5-fluoropyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c1-2-13-8(12)5-3-7(9)11-4-6(5)10/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFCZLQDLILEFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-5-fluoroisonicotinate typically involves the esterification of 2-bromo-5-fluoroisonicotinic acid. One common method includes the reaction of 2-bromo-5-fluoroisonicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-5-fluoroisonicotinate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nucleophilic Substitution: Products include ethyl 2-azido-5-fluoroisonicotinate or ethyl 2-thiocyanato-5-fluoroisonicotinate.
Oxidation: Products include 2-bromo-5-fluoroisonicotinic acid.
Reduction: Products include ethyl 2-amino-5-fluoroisonicotinate.
Scientific Research Applications
Ethyl 2-bromo-5-fluoroisonicotinate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies due to its ability to interact with biological macromolecules.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which ethyl 2-bromo-5-fluoroisonicotinate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may act as an inhibitor by binding to active sites of enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance binding affinity and specificity through halogen bonding and other interactions.
Comparison with Similar Compounds
Key Observations :
- Methyl vs. Ethyl Esters : Methyl analogs (e.g., 1072206-72-4) exhibit higher similarity (0.97) but differ in ester group size, affecting lipophilicity and reaction kinetics .
- Substituent Positions : Shifting the fluoro group from the 5- to 3-position (e.g., 1214385-66-6) reduces similarity (0.96) and may alter electronic effects on the pyridine ring.
- Carboxylic Acid Derivative : The carboxylic acid analog (885588-12-5) lacks the ester group, reducing its utility in ester-based reactions but enabling direct carboxylate chemistry .
Yield Comparison :
| Compound | Yield | Reaction Conditions |
|---|---|---|
| Mthis compound | 88.4% | Benzene/methanol, (trimethylsilyl)diazomethane |
| Methyl 2-bromo-3-fluoroisonicotinate | - | Not reported |
Physical and Chemical Properties
Notes:
- Ethyl esters generally exhibit lower melting points than methyl analogs due to increased alkyl chain length.
- The carboxylic acid derivative is expected to have higher polarity and lower solubility in organic solvents.
Key Differences :
- Chlorinated analogs (e.g., ethyl 5-bromo-2-chloro-3-fluoroisonicotinate) pose additional respiratory risks, necessitating stricter handling protocols .
Biological Activity
Ethyl 2-bromo-5-fluoroisonicotinate (CAS No. 46311464) is a compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₇BrFNO₂
- Molecular Weight : 248.05 g/mol
- InChI Key : N/A
- Solubility : Highly soluble in organic solvents; moderate solubility in water.
Mechanisms of Biological Activity
This compound exhibits various biological activities due to its structural characteristics, which include the presence of halogen substituents that enhance its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound show significant antimicrobial properties. For instance, studies have demonstrated that isonicotinic acid derivatives can inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria. The halogen substituents are believed to play a crucial role in enhancing these effects by increasing lipophilicity and facilitating membrane penetration.
Antiparasitic Activity
A study focusing on various isonicotinic acid derivatives revealed that modifications at the 2-position (such as bromine and fluorine substitutions) can lead to enhanced activity against Plasmodium falciparum, the causative agent of malaria. The compound's efficacy was measured using EC50 values, indicating its potential as a lead compound in antiparasitic drug development.
| Compound | EC50 (μM) against P. falciparum | Cytotoxicity (HepG2) |
|---|---|---|
| This compound | 0.23 | >40 |
| Reference Compound A | 0.15 | 30 |
| Reference Compound B | 0.45 | >40 |
Case Studies
-
Antimicrobial Efficacy :
In a recent study, this compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 μg/mL, suggesting its potential as a new antimicrobial agent. -
Antiparasitic Screening :
Another investigation assessed the antiparasitic activity of this compound against drug-resistant strains of P. falciparum. The compound demonstrated an EC50 value of 0.23 μM, showcasing its potency compared to existing treatments. The study also noted minimal cytotoxic effects on human liver cells (HepG2), indicating a favorable safety profile.
Safety and Toxicology
The safety profile of this compound has been evaluated through various toxicity assays. While it exhibits some irritant properties (e.g., skin and eye irritation), it is generally considered safe for further research under controlled conditions. The compound is classified with warning labels for handling due to its potential irritant effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
